molecular formula C7H10ClNO2S B2402414 Methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride CAS No. 1239769-40-4

Methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride

Cat. No.: B2402414
CAS No.: 1239769-40-4
M. Wt: 207.67
InChI Key: BGSJVCHBGGEZSM-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride” is a chemical compound with a molecular weight of 207.68 . The IUPAC name for this compound is “methyl 5-amino-2-methyl-3-thiophenecarboxylate hydrochloride” and its InChI code is "1S/C7H9NO2S.ClH/c1-4-5 (7 (9)10-2)3-6 (8)11-4;/h3H,8H2,1-2H3;1H" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C7H9NO2S.ClH/c1-4-5 (7 (9)10-2)3-6 (8)11-4;/h3H,8H2,1-2H3;1H" . This indicates that the molecule consists of a thiophene ring with a methyl group and an amino group attached to it, and a carboxylate group attached to the methyl group.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

The synthesis and manipulation of thiophene derivatives, including methyl 5-amino-2-methylthiophene-3-carboxylate, are crucial in developing novel organic compounds. Research by Clarke et al. (1998) on the Thorpe reaction facilitated the construction of methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using an eco-friendly phase transfer catalysis technique, demonstrating the compound's role as a building block in organic synthesis Clarke, D., Emayan, K., & Rees, C. (1998).

Material Science and Corrosion Inhibition

In the field of materials science, thiophene derivatives have been investigated for their corrosion inhibition properties. A study by Lagrenée et al. (2002) on the efficiency of triazole derivatives for corrosion inhibition highlighted the potential of thiophene compounds in protecting metals in acidic environments Lagrenée, M., Mernari, B., Bouanis, M., Traisnel, M., & Bentiss, F. (2002).

Pharmacological Research

While excluding direct references to drug use, dosage, and side effects, it's worth noting that thiophene derivatives have been explored for their pharmacological potential. Kehraus et al. (2004) discovered novel amino acid-derived natural products with unique adenosine derivatives, indicating the potential of thiophene compounds in developing new therapeutic agents Kehraus, S., Gorzalka, S., Hallmen, C., Iqbal, J., Müller, C., Wright, A., Wiese, M., & König, G. (2004).

Dyeing and Textile Industry

Thiophene derivatives have applications in the dyeing and textile industry, as evidenced by research into novel heterocyclic disperse dyes. Iyun et al. (2015) synthesized dyes with thiophene moieties for dyeing polyester fibers, showcasing the compound's relevance in textile manufacturing Iyun, O., Bello, K., Abayeh, O., Jauro, A., & Shode, F. (2015).

Properties

IUPAC Name

methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-5(7(9)10-2)3-6(8)11-4;/h3H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSJVCHBGGEZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239769-40-4
Record name methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride
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